molecular formula C18H20O4 B404292 4-Isopropylphenyl 3,4-dimethoxybenzoate

4-Isopropylphenyl 3,4-dimethoxybenzoate

Cat. No.: B404292
M. Wt: 300.3g/mol
InChI Key: PTBSXAOPQRDDOU-UHFFFAOYSA-N
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Description

4-Isopropylphenyl 3,4-dimethoxybenzoate is a benzoate ester derivative characterized by a 3,4-dimethoxy-substituted aromatic ring esterified to a 4-isopropylphenyl group. This compound belongs to a broader class of liquid crystalline materials and bioactive esters, where structural variations in substituents influence physical properties (e.g., phase transitions) and biochemical interactions .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3g/mol

IUPAC Name

(4-propan-2-ylphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C18H20O4/c1-12(2)13-5-8-15(9-6-13)22-18(19)14-7-10-16(20-3)17(11-14)21-4/h5-12H,1-4H3

InChI Key

PTBSXAOPQRDDOU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key physical properties of 4-isopropylphenyl 3,4-dimethoxybenzoate and its analogs, focusing on phase transition temperatures and enthalpies derived from thermochemical studies:

Compound Name Formula Phase Transitions (K) Transition Enthalpy (kJ/mol) Key Structural Features
4-Isopropylphenyl 3,4-dimethoxybenzoate Not explicitly listed Solid → Smectic: 373.2 K
Smectic → Nematic: 451.2 K
Nematic → Liquid: Not reported
Smectic/Nematic: 77.71 kJ/mol 3,4-dimethoxybenzoate + 4-isopropylphenyl
4-4-Nonyloxybenzoyloxyphenyl 3,4-dimethoxybenzoate C₃₁H₃₆O₇ Solid → Nematic: 357.2 K
Nematic → Liquid: 415.3 K
Nematic/Liquid: 29.37 kJ/mol Extended alkyl chain (nonyloxy) enhances nematic stability
4-4-Octyloxybenzylideneaminophenyl 4-isopropylbenzoate C₃₁H₃₇NO₃ Solid → Nematic: 384.2 K
Nematic → Liquid: 449.2 K
Nematic/Liquid: 91.84 kJ/mol Benzylideneamine linker introduces rigidity

Key Observations :

  • The isopropyl group in 4-isopropylphenyl 3,4-dimethoxybenzoate reduces intermolecular packing efficiency compared to longer alkyl chains (e.g., nonyloxy), resulting in lower solid-to-smectic transition temperatures .
  • Methoxy substituents on the benzoate ring enhance thermal stability in nematic phases compared to nitro or hydroxyl groups, as seen in cholinesterase inhibitor studies .

Biochemical and Functional Comparisons

Cholinesterase Inhibition

Inhibition studies of 3,4-dimethoxybenzoate derivatives reveal structure-activity relationships:

  • (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibits higher acetylcholinesterase (AChE) inhibition (IC₅₀ = ~10 µM) than its 4-nitrobenzoate analog due to hydrogen-bonding interactions between methoxy oxygen atoms and catalytic residues (e.g., Tyr337 in AChE) .
  • 4-Isopropylphenyl derivatives (e.g., pesticide metabolites like IPPMU and IPPU) demonstrate environmental persistence and bioactivity, though their ester analogs are less studied in this context .

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